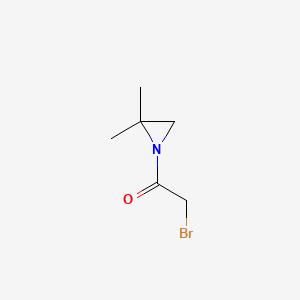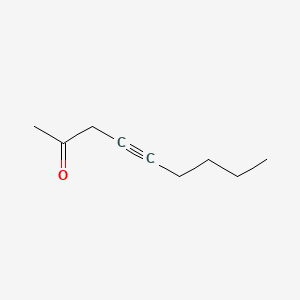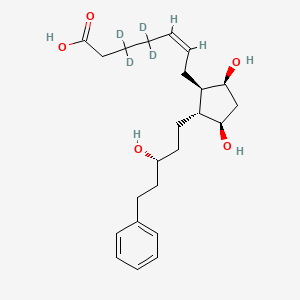
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a cyclic organic compound with a molecular formula of C6H10N2S2. It is also known as "thiomorpholine-3,6-dithione" and "thiomorpholine-3,6-dithiol."
Mécanisme D'action
The mechanism of action of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is not fully understood. However, it has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is its low toxicity. It has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, the development of new synthesis methods and formulations of this compound could improve its pharmacokinetics and bioavailability, making it a more effective therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It has been found to exhibit various biochemical and physiological effects and has low toxicity. Future research on this compound could lead to the development of new therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione can be achieved through several methods. One of the most common methods is the reaction of thiomorpholine and carbon disulfide in the presence of a base. The reaction results in the formation of this compound as a white solid.
Applications De Recherche Scientifique
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione has been studied for its potential therapeutic applications. It has been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQNKLBFQZNNC-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=S)NC(C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=S)N[C@H](C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/no-structure.png)




![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)



![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
